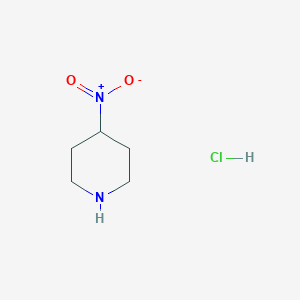

4-Nitropiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitropiperidine hydrochloride is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Physical And Chemical Properties Analysis

The molecular formula of 4-Nitropiperidine hydrochloride is C5H11ClN2O2 . Its average mass is 166.606 Da and its monoisotopic mass is 166.050903 Da .Wissenschaftliche Forschungsanwendungen

1. Porous Organic Hydrate Crystals

4-Nitropiperidine hydrochloride is involved in the formation of porous crystals stabilized by cation–π and NO2⋯Cl− interactions. These crystals, which involve water clusters with a T5(2) motif in the channels, can reversibly release and re-uptake water molecules. Solid-state 17O NMR spectroscopy has been used to analyze the behavior of these water molecules, providing insights into the dynamic behavior of water clusters in such structures (Yamada et al., 2015).

2. Environmental Remediation

Research has been conducted on the removal of nitro compounds like 4-nitroaniline and 2-amino-3-nitropyridine from water, which are commonly used in industrial activities. A study presented an efficient nanosorbent for removing these compounds from aqueous solutions, which could be significant in environmental cleanup efforts (Mahmoud et al., 2016).

3. Photochemical Studies

The photochemical reduction of 4-nitropyridine has been investigated, highlighting the process of photoreduction to form 4-hydroxylaminopyridine. This study provides valuable information for understanding the photoreduction mechanisms of nitro compounds (Hashimoto et al., 1971).

4. Chemical Synthesis and Investigation

4-Nitropiperidine hydrochloride is used in the synthesis of various compounds. For example, its derivative has been used in the synthesis of potassium and sodium 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl, which can be employed as spin probes in the investigation of ionic liquids (Strehmel et al., 2008).

5. Understanding Electrochemical Reduction

The electrochemical reduction of 4-nitropyridine in aqueous medium has been examined, providing insights into the reduction mechanisms of aromatic nitro compounds. This research is significant for understanding the electrochemical processes in various nitro compounds (Lacasse et al., 1993).

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the research of 4-Nitropiperidine hydrochloride could include developing new synthetic methods for the preparation of the compound and investigating its biological activity against other types of cancer cells.

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 4-nitropiperidine hydrochloride, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

For instance, Meperidine, a piperidine derivative, primarily acts as a kappa-opiate receptor agonist . Another derivative, Biperiden, is a muscarinic receptor antagonist used to treat parkinsonism . The exact interaction of 4-Nitropiperidine hydrochloride with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

For example, components of vitamin B3, which include piperidines, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

Piperidine derivatives are known to have significant roles in drug design, indicating potential pharmacokinetic relevance .

Result of Action

Piperidine derivatives are known to have extensive effects against various conditions such as cancer, inflammation, and hypertension .

Action Environment

The synthesis of piperidine derivatives, including 4-nitropiperidine hydrochloride, is an important task of modern organic chemistry, indicating that environmental factors could potentially influence their synthesis and action .

Eigenschaften

IUPAC Name |

4-nitropiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h5-6H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBXCYNOAXAIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitropiperidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B2361983.png)

![N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2361984.png)

![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)

![3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2361995.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2361998.png)

![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2362004.png)